2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-7-5-6-8-19(16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-9-11-18(30-3)12-10-17/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRYVYKWOCMDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and thiazole rings, followed by the introduction of the methoxybenzyl and methoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach. The final step involves the coupling of the carboxamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions to introduce or modify functional groups. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution, 60–80°C | Ketone formation at the methyl group on the triazole | 72–78% | |
| Ozone | Dichloromethane, −78°C | Cleavage of conjugated double bonds | 65% |
Oxidation primarily targets the methyl groups on the triazole and thiazole rings, with regioselectivity influenced by steric and electronic factors.
Reduction Reactions
Reduction modifies the compound’s oxidation state, enhancing solubility or enabling downstream functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Dry tetrahydrofuran, reflux | Reduction of amide to amine | 85% | |
| Catalytic hydrogenation | H₂/Pd-C, ethanol, 25°C | Saturation of aromatic rings (partial) | 60% |
The amide group in the carboxamide moiety is selectively reduced to an amine without affecting the triazole or thiazole rings.
Nucleophilic Substitution
The methoxy and methyl groups facilitate nucleophilic displacement under specific conditions:
Steric hindrance from the triazole ring limits substitution at the 4-methylthiazole position .
Coupling Reactions
The compound participates in cross-coupling reactions to form complex derivatives:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for appending functional groups to the triazole moiety .
Hydrolysis
Controlled hydrolysis reveals reactive intermediates for further synthesis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 12 hours | Cleavage of carboxamide to carboxylic acid | 75% | |
| NaOH (aqueous) | Ethanol/water (1:1), 60°C | Hydrolysis of methyl ester to carboxylate | 88% |
Acidic hydrolysis of the carboxamide group produces a carboxylic acid, while basic conditions target ester functionalities .
Key Mechanistic Insights
- Regioselectivity : Electron-withdrawing groups on the thiazole ring direct electrophilic attacks to the 5-position .
- Steric Effects : Bulky substituents on the triazole ring hinder reactivity at adjacent sites.
- Catalytic Efficiency : Copper(I) catalysts enhance reaction rates in click chemistry by lowering activation energy .
Scientific Research Applications
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. It falls under the category of brominated aromatic amides and contains a bromine atom, a methoxy group, and a thiophene moiety, which contribute to its unique properties and biological activities.
Synthesis
The synthesis of 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide typically involves several steps, with technical details regarding reaction conditions such as temperature, solvent choice, and catalysts being critical for optimizing yield and purity.
Structure and Properties
The molecular formula for 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide is C16H18BrNO3S, with a molecular weight of approximately 384.29 g/mol. The SMILES notation for the compound is COc1ccc(cc1Br)C(=O)NCC(C)(O)Cc1ccsc1.
This compound exhibits characteristics typical of organic compounds with halogenated aromatic systems. Chemically, it is stable under standard laboratory conditions but may be sensitive to light or moisture due to the presence of bromine and other functional groups. Its reactivity profile suggests potential for further derivatization in synthetic applications.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs include derivatives with variations in aryl substituents, heterocyclic cores, and linker groups. Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula (C₂₃H₂₃N₅O₃S).
Key Observations:
- Substituent Effects : The target compound’s 4-methoxyphenyl group contrasts with halogenated aryl groups (e.g., chloro, fluoro) in ’s derivatives, which may alter electronic properties and binding affinity .
- Core Flexibility : Replacing the thiazole with oxazole () or thiadiazole () modifies ring electronegativity and steric bulk, impacting target selectivity .
- Bioactivity Trends : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show hypothetical antimicrobial activity, while alkyl/heteroaryl variants () exhibit herbicidal effects .
Example Yields :
Biological Activity
The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide (referred to as Compound A) is a novel hybrid molecule that combines the pharmacological properties of triazoles and thiazoles. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Compound A is characterized by the following molecular formula: C18H21N5O3S . Its structure features a triazole ring connected to a thiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may improve its bioavailability.
Synthesis
The synthesis of Compound A involves multi-step reactions that typically include the formation of the triazole and thiazole rings through cyclization processes. The synthesis pathway often utilizes starting materials such as 4-methoxyphenyl and 2-methoxyphenyl derivatives, allowing for the introduction of various functional groups that can modulate biological activity .
Antimicrobial Activity
Recent studies have indicated that Compound A exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb), where it demonstrated promising inhibitory effects. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against Mtb, suggesting that Compound A may possess comparable activity .
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | M. tuberculosis | TBD | |
| IT10 | M. tuberculosis | 2.32 | |
| IT06 | M. tuberculosis | 2.03 |
Anticancer Activity
The thiazole and triazole derivatives have been extensively studied for their anticancer properties. Compound A's structural components suggest potential activity against various cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation . In vitro studies could reveal IC50 values indicating its potency against cancer types such as breast and colon cancer.
The biological activity of Compound A may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : The presence of specific functional groups may facilitate interactions with cellular targets leading to programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have highlighted the effectiveness of triazole-thiazole hybrids in treating infections and cancers:
- Antitubercular Activity : In a study involving a series of triazole derivatives, compounds similar to Compound A exhibited significant activity against Mtb with minimal cytotoxic effects on human lung fibroblast cells .
- Anticancer Efficacy : Another study demonstrated that thiazole derivatives led to reduced viability in breast cancer cell lines with IC50 values ranging from 10 to 20 μM, indicating potential for further development as anticancer agents .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include:
- Triazole-thiazole core formation : Cyclization of intermediates using phosphorus oxychloride at 120°C to form the triazole-thiazole backbone .
- Methoxyphenyl substitution : Coupling of 4-methoxyphenyl and 2-methoxyphenylmethyl groups via nucleophilic acyl substitution under inert conditions (e.g., dry DMF, 60°C) .
- Catalyst selection : Use of Cu(I) catalysts for azide-alkyne cycloaddition to ensure regioselectivity in triazole formation .
Critical factors : Reaction temperature (120°C optimal for cyclization), solvent polarity (DMF enhances solubility), and catalyst loading (0.1–0.5 eq. CuI).
Q. Which spectroscopic and chromatographic methods are most reliable for structural validation?
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functional groups .
- NMR :
- ¹H-NMR : Methoxy protons (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–7.5 ppm) .
- ¹³C-NMR : Thiazole carbons (δ 150–160 ppm), triazole carbons (δ 120–130 ppm) .
- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) and ESI+ for molecular ion detection (calc. MW: ~466.5 g/mol) .
Q. How can researchers screen this compound for preliminary biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
- Targeted enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) impact bioactivity and solubility?
- Methoxy group effects :
- 4-Methoxyphenyl : Enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- 2-Methoxyphenylmethyl : Increases solubility via polar interactions, reducing logP by ~0.5 units compared to non-methoxy analogs .
- SAR strategies : Systematic substitution of triazole/thiazole substituents and evaluation of IC₅₀ shifts in enzyme assays (e.g., ±20% activity with halogen or methyl group additions) .
Q. What computational approaches are used to predict binding modes and optimize interactions?
- Molecular docking (AutoDock/Vina) : Dock the compound into crystallized targets (e.g., PDB: 3ERT for kinases). Key interactions:
- Triazole N2 with catalytic lysine (hydrogen bond).
- Thiazole methyl group in hydrophobic subpocket .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
Q. How can contradictory spectral or bioactivity data between studies be resolved?
- Spectral discrepancies :
- NMR peak splitting : Verify solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism in triazole rings .
- Mass accuracy : Recalibrate instruments using certified standards (e.g., sodium formate clusters) .
- Bioactivity variability :
- Assay conditions : Standardize cell passage number, serum concentration, and incubation time .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
Q. What experimental designs are effective for optimizing reaction yields and scalability?
- DoE (Design of Experiments) :
- Factors : Temperature (80–140°C), catalyst loading (0.1–1.0 eq.), solvent (DMF vs. THF).
- Response surface modeling : Identify optimal conditions (e.g., 120°C, 0.3 eq. CuI, DMF) for 85% yield .
- Flow chemistry : Continuous synthesis in microreactors to enhance heat/mass transfer and reduce side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
